molecular formula C15H13NO B095865 2-Dimethylamino-9-fluorenone CAS No. 18158-43-5

2-Dimethylamino-9-fluorenone

Cat. No. B095865
CAS RN: 18158-43-5
M. Wt: 223.27 g/mol
InChI Key: XSDSTTHDKZZVJZ-UHFFFAOYSA-N
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Description

2-Dimethylamino-9-fluorenone is a chemical compound with the molecular formula C15H13NO . It is used in proteomics research and may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 2-Dimethylamino-9-fluorenone is represented by the SMILES string CN(C)c1ccc2-c3ccccc3C(=O)c2c1 . This indicates the presence of a fluorenone core structure with a dimethylamino group attached.


Physical And Chemical Properties Analysis

2-Dimethylamino-9-fluorenone has a molecular weight of 223.27 . It has a melting point of 162-166 °C (lit.) . The predicted boiling point is 407.3±24.0 °C and the predicted density is 1±0.06 g/cm3 . The predicted pKa value is 3.58±0.20 .

Scientific Research Applications

  • Radiationless Deactivation Process in Excited State : 1-Dimethylamino-9-fluorenone (1-DMAF), a closely related compound, exhibits a radiationless deactivation process induced by conformational relaxation in the excited state, providing insights into twisted intramolecular charge transfer (TICT) phenomena (Morimoto et al., 2002).

  • Anti-Myocardial Ischemia Activity : A fluorenone alkaloid from Caulophyllum robustum, structurally similar to 2-Dimethylamino-9-fluorenone, demonstrated anti-myocardial ischemia activity (Wang et al., 2009).

  • Conformational Effects on Spectroscopic Properties : The absorption and fluorescence spectra of 2-Dimethylamino-9(4'-dimethylamino)phenyl-9-fluorenol, a derivative, were studied in different solvents. The findings highlighted the influence of conformational effects on its spectroscopic properties (Redzimski & Heldt, 2004).

  • Aerobic Oxidation Catalyst : A graphene-supported KOH composite catalyst was used for the high-yield, high-purity aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature. This method is potentially applicable in industrial processes (Zhang et al., 2013).

  • Hydrogen Bonds in Photoinduced Electron-Transfer Dynamics : The role of hydrogen bonds in the photoinduced electron transfer between 9-fluorenone and amine solvents, including dimethylamine, was explored. This study helps in understanding the dynamics of such interactions (Ghosh et al., 2012).

  • Photoreduction and Quenching Mechanisms : Research on the photoreduction of fluorenone by dimethylaniline, a process involving radicals and leading to fluorenone pinacol, provides insights into the mechanisms of photoreduction and quenching in aromatic ketones (Parsons & Cohen, 1974).

Safety And Hazards

2-Dimethylamino-9-fluorenone is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

2-(dimethylamino)fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-16(2)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDSTTHDKZZVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279340
Record name 2-Dimethylamino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-9-fluorenone

CAS RN

18158-43-5
Record name NSC12372
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Record name 2-Dimethylamino-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dimethylamino-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yatsuhashi, Y Nakajima, T Shimada… - The Journal of Physical …, 1998 - ACS Publications
Photophysical properties of fluorenone and 12 aminofluorenone derivatives were investigated systematically by fluorescence quantum yield and picosecond lifetime measurements in …
Number of citations: 71 pubs.acs.org
CW Lee, MP Kung, C Hou, HF Kung - Nuclear medicine and biology, 2003 - Elsevier
… The combined organic extract is dried over Na 2 SO 4, evaporated and purified by flash chromatography (EtOAc: Hex, 1:9) to give 2-dimethylamino-9-fluorenone (220 mg, 62%). H NMR …
Number of citations: 58 www.sciencedirect.com
MP Ekart, KL Bennett, SM Ekart, GS Gurdial… - AIChE …, 1993 - Wiley Online Library
The addition of cosolvents to supercritical fluid (SCF) solvents can have large effects on solubilities, giving engineers the ability to tailor loadings and selectivities of solutes for difficult …
Number of citations: 197 aiche.onlinelibrary.wiley.com
ヤツハシトモユキ, 八ッ橋知幸 - 1998 - tokyo-metro-u.repo.nii.ac.jp
1-1 General Interests on Chemical Processes 1-1-1 Selective Excitation and Random Dissipation In recent years, efficient and meaningful usage of energy has become a very important …
Number of citations: 2 tokyo-metro-u.repo.nii.ac.jp
KL Bennett, SM Ekart, GS Gurdial, CL Liotta, CA Eckert - academia.edu
The addition of cosolvents to supercritical fluid (SCF) solvents can have large effects on solubilities, giving engineers the ability to tailor loadings and selectivities of solutes for difficult …
Number of citations: 2 www.academia.edu
MA Schroeder, RA Fifer, JB Morris - 1995 - apps.dtic.mil
This report describes a literature review on solubility and cosolvent effects in supercritical fluid extraction SFE. A cosolvent modifier is a second solvent that is added, usually in small 10 …
Number of citations: 3 apps.dtic.mil

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